molecular formula C12H23Cl2N3S B2953797 5-(1,4-Diazepan-1-yl)-4-methyl-2-propan-2-yl-1,3-thiazole;dihydrochloride CAS No. 2415500-68-2

5-(1,4-Diazepan-1-yl)-4-methyl-2-propan-2-yl-1,3-thiazole;dihydrochloride

Cat. No. B2953797
CAS RN: 2415500-68-2
M. Wt: 312.3
InChI Key: QBODFOSXWLOUET-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms . It also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecule also has a dihydrochloride suffix, indicating it might be a salt with two chloride ions .

Safety And Hazards

The safety data sheet for a related compound, “5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(1,4-diazepan-1-yl)-4-methyl-2-propan-2-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S.2ClH/c1-9(2)11-14-10(3)12(16-11)15-7-4-5-13-6-8-15;;/h9,13H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZNMUBBRAIGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)N2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146079464

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